2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine

Description

Chemical Classification and Structural Features

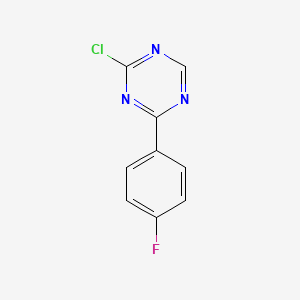

This compound belongs to the class of heterocyclic organic compounds known as triazines, specifically the 1,3,5-triazine subfamily. The molecular structure features a six-membered aromatic ring containing three nitrogen atoms positioned at the 1, 3, and 5 positions, creating a symmetrical framework that serves as the core scaffold. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a 4-fluorophenyl group at the 4-position, while the 6-position remains unsubstituted in the basic structure.

The molecular formula C₉H₅ClFN₃ reveals the elemental composition, with a molecular weight of 209.608 grams per mole. The structural arrangement creates a planar aromatic system where the triazine ring maintains aromatic character through delocalized electron density across the nitrogen and carbon atoms. The 4-fluorophenyl substituent introduces additional aromatic character while the halogen substituents contribute to the compound's reactivity profile and potential biological activity.

Table 1: Fundamental Chemical Properties of this compound

The structural features of this compound enable various chemical transformations through nucleophilic substitution reactions, particularly at the chlorine-bearing carbon center. The electron-withdrawing nature of both the triazine ring and the fluorine substituent enhances the electrophilicity of the chlorine-bearing carbon, facilitating reactions with nucleophiles such as amines, alcohols, and other heteroatom-containing reagents. This reactivity pattern positions the compound as a versatile intermediate for further synthetic elaboration.

Position within Triazine Family of Heterocyclic Compounds

The triazine family encompasses three constitutional isomers distinguished by the relative positions of nitrogen atoms within the six-membered ring system. These isomers include 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, with the latter being commonly referred to as symmetric triazine due to the symmetrical arrangement of nitrogen atoms. This compound belongs to the 1,3,5-triazine subfamily, which represents the most extensively studied and synthetically accessible class of triazine compounds.

Within the 1,3,5-triazine family, compounds are characterized by their tendency to undergo nucleophilic substitution reactions rather than electrophilic aromatic substitution, a consequence of the electron-deficient nature of the aromatic system created by the three nitrogen atoms. This electronic character distinguishes triazines from benzene derivatives and creates unique reactivity patterns that have been exploited in synthetic chemistry applications. The symmetric arrangement of nitrogen atoms in 1,3,5-triazines also enables the preparation of highly substituted derivatives through sequential nucleophilic displacement reactions.

The heterocyclic nature of triazine compounds places them among the most important nitrogen-containing aromatic systems in medicinal chemistry. Research has demonstrated that triazine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, antimalarial, antiinflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This diverse pharmacological profile has established triazines as privileged scaffolds for drug discovery and agricultural chemical development.

This compound represents a particularly interesting member of this family due to the presence of both chlorine and fluorine substituents, which can significantly influence both chemical reactivity and biological activity. The strategic positioning of these halogen atoms creates opportunities for selective functionalization and modification, enabling the development of more complex molecular architectures.

Historical Context of Discovery and Development

The broader triazine family has a rich historical background dating to the late nineteenth century, with significant contributions from pioneering organic chemists who established fundamental synthetic methodologies. The Pinner triazine synthesis, first reported by Adolf Pinner in 1890, described the preparation of hydroxyl-substituted triazines through the reaction of aryl amidines with phosgene, establishing an important early approach to triazine construction. This foundational work demonstrated the accessibility of triazine derivatives and laid the groundwork for subsequent developments in triazine chemistry.

The development of specific fluorinated and chlorinated triazine derivatives emerged from the broader interest in heteroaromatic compounds for pharmaceutical and agricultural applications. The recognition that halogen substituents could significantly enhance biological activity and chemical stability drove research toward the synthesis of compounds such as this compound. The systematic exploration of triazine derivatives accelerated throughout the twentieth century as synthetic methodologies became more sophisticated and the biological potential of these compounds became increasingly apparent.

Modern synthetic approaches to halogenated triazines have been refined through advances in nucleophilic substitution chemistry and the development of more efficient preparation methods. The controlled introduction of specific substituents at defined positions on the triazine ring has enabled the preparation of compounds with precisely tailored properties for particular applications. Industrial interest in triazine derivatives has been particularly strong in the agrochemical sector, where these compounds have found extensive use as herbicides and pesticides.

Contemporary research continues to explore new applications for triazine derivatives, with particular emphasis on their potential in medicinal chemistry and materials science. The unique electronic properties of triazine systems, combined with the ability to introduce diverse substituents, maintains the relevance of these compounds in modern chemical research and development.

Significance in Medicinal and Agricultural Chemistry

This compound demonstrates significant potential in both medicinal and agricultural chemistry applications, reflecting the broader importance of triazine derivatives in these fields. In agricultural chemistry, triazine compounds have established themselves as important herbicides and pesticides, with the ability to inhibit specific biochemical pathways in target organisms. The mechanism of action typically involves interference with photosynthetic processes in plants, particularly through binding to the D1 protein in photosystem II complexes, disrupting electron transport chains and leading to plant death.

The presence of fluorine substituents in agricultural chemicals often enhances biological activity and environmental stability, characteristics that make fluorinated triazines particularly valuable for pest control applications. The 4-fluorophenyl group in this compound contributes to enhanced biological activity while potentially improving selectivity for target organisms. The chlorine substituent provides additional reactivity that can be exploited for further chemical modifications or metabolic transformations.

Table 2: Reported Biological Activities of Triazine Derivatives

| Activity Type | Mechanistic Target | Significance |

|---|---|---|

| Herbicidal | Photosystem II inhibition | Agricultural pest control |

| Antimicrobial | Various bacterial targets | Medical applications |

| Anticancer | Multiple cellular pathways | Therapeutic potential |

| Antiviral | Viral replication machinery | Infectious disease treatment |

| Insecticidal | Neurological targets | Agricultural pest management |

In medicinal chemistry, triazine derivatives have attracted considerable attention due to their diverse pharmacological activities and their potential as scaffolds for drug development. Research has identified triazine compounds with significant antimicrobial activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The systematic modification of triazine structures has enabled the optimization of biological activity and the development of compounds with improved therapeutic profiles.

The structural features of this compound position it as a potentially valuable intermediate for medicinal chemistry applications. The reactive chlorine substituent enables the introduction of various nucleophilic groups, allowing for the systematic exploration of structure-activity relationships. The fluorophenyl group contributes to molecular recognition properties and may enhance binding affinity for biological targets. Recent synthetic methodologies have demonstrated efficient approaches to triazine derivatives that incorporate multiple pharmacophoric elements, suggesting continued potential for drug discovery applications.

The continuing significance of triazine derivatives in both medicinal and agricultural chemistry reflects their unique combination of synthetic accessibility, structural diversity, and biological activity. The ability to introduce multiple substituents with precise positional control enables the fine-tuning of properties for specific applications, maintaining the relevance of compounds such as this compound in contemporary chemical research and development.

Properties

IUPAC Name |

2-chloro-4-(4-fluorophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3/c10-9-13-5-12-8(14-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEJIACTWFUXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266159 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-58-4 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Route: Nucleophilic Substitution on Cyanuric Chloride

The most common method involves reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a fluorophenyl nucleophile, typically 4-fluoroaniline or related compounds, in the presence of a base such as sodium hydroxide or potassium carbonate. This process proceeds through stepwise substitution of chlorine atoms on cyanuric chloride, facilitated by controlled temperature and stoichiometry to favor mono- or disubstitution.

Cyanuric chloride + 4-fluoroaniline → 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine + HCl (byproduct)

Industrial-Scale Synthesis

In large-scale production, continuous flow reactors are employed for better control over temperature and reaction kinetics, leading to higher yields and purity. The process typically involves:

- Dissolving cyanuric chloride in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Cooling the reaction mixture to 5–10°C to suppress side reactions.

- Adding a stoichiometric excess of 4-fluoroaniline or its derivatives.

- Maintaining reaction conditions at room temperature or slightly elevated temperatures (around 25°C) for 24 hours.

Reaction Optimization

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Temperature | 0–10°C | Minimizes side reactions, improves selectivity |

| Molar Ratio (Aniline to Cyanuric Chloride) | 2:1 | Ensures complete substitution at desired positions |

| Solvent | DCM, THF | Polar aprotic solvents enhance solubility and reactivity |

| Reaction Time | 12–24 hours | Sufficient for complete substitution |

Research Findings

Recent studies indicate that microwave-assisted synthesis can significantly reduce reaction times and improve regioselectivity, leading to higher yields. For example, microwave irradiation at 100°C for 30 minutes has been reported to produce yields exceeding 90% under optimized conditions.

Purification and Characterization

Post-reaction, the crude product is typically purified via recrystallization from non-polar solvents such as heptane, which effectively removes residual impurities and unreacted starting materials. The purified compound is then dried under vacuum.

| Technique | Purpose |

|---|---|

| Recrystallization | Purify by selective crystallization |

| Distillation | Recover and recycle solvent |

| NMR Spectroscopy | Confirm substitution pattern and purity |

| Mass Spectrometry | Verify molecular weight and structure |

| X-ray Crystallography | Determine solid-state structure and conformation |

Alternative Synthesis Methods

Reaction of Cyanuric Chloride with Fluorophenyl Precursors

Another approach involves reacting cyanuric chloride with fluorophenyl derivatives such as 4-fluorophenylamine or fluorophenyl alcohols under suitable conditions, often employing phase-transfer catalysts or microwave irradiation to enhance efficiency.

Use of Precursors with Activated Functional Groups

Some methods utilize activated fluorophenyl compounds, such as diazonium salts or aryl halides, which undergo coupling or substitution reactions with cyanuric chloride or its derivatives, enabling the synthesis of the target compound with high regioselectivity.

Data Summary Table

| Methodology | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution on cyanuric chloride | Cyanuric chloride + 4-fluoroaniline | 0–10°C, polar aprotic solvent, 12–24h | 89–92 | Widely used in industrial synthesis |

| Microwave-assisted synthesis | Cyanuric chloride + fluorinated amines | 100°C, 30 min–1h, solvent-dependent | >90 | Faster, higher regioselectivity |

| Continuous flow synthesis | Cyanuric chloride + fluorophenyl derivatives | Controlled temperature, 24–48h | Up to 91 | Scalable for industrial production |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by nucleophiles such as amines or thiols.

Electrophilic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) are commonly used.

Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution on the fluorophenyl group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

Electrophilic Substitution: Halogenated or nitrated fluorophenyl derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the triazine compound.

Scientific Research Applications

Antimicrobial Activity

Overview

Research indicates that derivatives of 2-chloro-4-(4-fluorophenyl)-1,3,5-triazine exhibit significant antimicrobial properties. Compounds structurally related to this triazine have shown efficacy against various gram-positive bacteria and fungi. The presence of the fluorophenyl group enhances the compound's ability to disrupt microbial cell function, making it a candidate for developing new antimicrobial agents with lower toxicity profiles.

Case Studies

A study conducted by Saleh et al. (2010) highlighted the antimicrobial effects of triazine derivatives against several bacterial strains. The findings suggested that modifications in the fluorophenyl component could lead to increased antimicrobial activity, paving the way for further development of these compounds as therapeutic agents.

Anticancer Research

Overview

The anticancer potential of this compound has been investigated extensively. Its derivatives have demonstrated cytotoxic effects on various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinoma cells.

Research Findings

In a study published in 2016, N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized and tested for their cytotoxicity. Compounds containing the triazine core exhibited IC50 values below 100 μM against multiple cancer cell lines. Notably, certain analogs showed enhanced apoptotic activity, indicating their potential as effective anticancer agents .

Organic Synthesis Applications

Overview

this compound is recognized for its role as a coupling reagent in peptide synthesis. Its high coupling efficiency and stability make it an attractive option for synthesizing complex organic molecules.

Synthesis Methodology

The compound can be synthesized using cyanuric chloride and sodium methylate as raw materials in dimethylformamide (DMF). This method ensures high yields and purity of the final product. The resulting triazine can then be utilized in various organic reactions to form amide linkages essential for peptide bond formation .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Analogues with Chloro and Aryl Substituents

Triazines with chloro and aryl substituents exhibit distinct electronic and steric properties, influencing their applications:

Key Findings :

- Chloro substituents enhance reactivity for further substitution, while aryl groups (e.g., 4-fluorophenyl) improve thermal stability and electronic properties .

- Bulkier substituents (e.g., diphenyl groups in ) reduce solubility in polar solvents but enhance luminescence in materials science .

Triazines with Amino Substituents

Amino-substituted triazines demonstrate contrasting reactivity and biological activity:

Key Findings :

- Amino groups increase water solubility and bioavailability, critical for herbicidal (atrazine) and pharmaceutical applications .

- Chloro substituents in amino-triazine hybrids (e.g., ) enable selective binding to biological targets, such as kinases .

Key Findings :

- Fluorophenyl groups enhance fluorescence quantum yield and dispersibility in polymers .

- Chloro substituents in allow post-synthetic modifications for OLED layer tuning .

Physicochemical Properties and Reactivity Trends

A comparative analysis of physicochemical properties reveals structure-activity relationships:

Key Findings :

- Higher halogen content (e.g., Cl, F) correlates with increased density and decreased pKa, enhancing electrophilicity .

- Methoxy and phenoxy substituents () reduce reactivity compared to chloro analogues, favoring stability in agrochemical formulations .

Contradictions and Limitations

- Synthesis Variability : and report conflicting yields (90% vs. unspecified) for fluorophenyl-triazine derivatives, likely due to differences in starting materials and reaction conditions .

Biological Activity

2-Chloro-4-(4-fluorophenyl)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article reviews the current literature on its biological properties, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory activities. The compound serves as a scaffold for designing novel drugs targeting various biological pathways.

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including this compound, in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound demonstrated IC50 values of 0.20 µM against A549 (lung cancer), 1.25 µM against MCF-7 (breast cancer), and 1.03 µM against HeLa (cervical cancer) cell lines .

- Mechanism of Action : Inhibition of the PI3K/mTOR signaling pathway has been identified as a crucial mechanism through which this compound exerts its anticancer effects. It effectively suppresses the phosphorylation of AKT, a key player in cell survival and growth .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that triazine derivatives can exhibit varying degrees of antibacterial and antifungal activities.

Key Findings:

- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .

- Antifungal Activity : The compound has been evaluated for its antifungal properties against common fungal strains, demonstrating promising results comparable to established antifungal agents .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes.

Key Findings:

- Enzyme Targets : Studies indicate that derivatives of triazines can inhibit various enzymes involved in metabolic pathways, including those linked to cancer progression and microbial resistance . For instance, compounds with structural similarities have shown high affinity for the CYP3A4 isoenzyme, which is crucial in drug metabolism .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazine derivatives:

- Design and Synthesis : A study focused on synthesizing novel triazine derivatives showed that modifications at the aromatic rings significantly influenced their biological activity. Compounds with fluorinated groups exhibited enhanced affinity towards target receptors .

- In Vivo Studies : Animal model studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models when administered at therapeutic doses .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-4-(4-fluorophenyl)-1,3,5-triazine, and how can reaction conditions be optimized?

A widely used method involves Cu(OAc)₂-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides, achieving yields up to 95% under mild conditions . Key steps include:

- Catalytic system : Cu(OAc)₂ (10 mol%) in DMSO at 80°C under oxygen.

- Substrate scope : Optimized for aromatic alcohols and amidines.

- Purification : Column chromatography or recrystallization.

For derivatives with bulky substituents, alternative protocols using nucleophilic substitution (e.g., replacing chloride with aryloxy groups) may require phase-transfer catalysts and controlled temperatures (0–5°C) to suppress side reactions, yielding ~60% .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- Solubility : Measured via shake-flask method (e.g., 9.7 × 10⁻⁸ g/L in water at 25°C) .

- Structural analysis : ¹H/¹³C NMR for substituent positions, X-ray crystallography for solid-state conformation , and HR-MS for molecular weight confirmation .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (~248–249°C for analogous triazines) .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions at the triazine core?

The chlorine atom at position 2 is highly reactive toward nucleophiles (e.g., amines, alkoxides). Kinetic studies suggest:

- Stepwise mechanism : Initial chloride displacement followed by proton transfer, as inferred from isotope effects and solvent polarity studies.

- Enzymatic hydrolysis : Analogous chlorinated triazines (e.g., atrazine) are degraded by bacterial enzymes like atrazine chlorohydrolase (EC 3.8.1.8), which hydrolyzes the C-Cl bond . While not directly studied for this compound, similar enzymatic pathways may apply.

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Anticancer assays : Test cytotoxicity against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) via MTT assays. Derivatives with imine substituents show IC₅₀ values <10 µM .

- Antimicrobial studies : Use broth microdilution to assess activity against gram-positive bacteria (e.g., Streptococcus mutans), leveraging triazines’ selective antibacterial properties .

Q. How should contradictory solubility or stability data be resolved?

Discrepancies in solubility (e.g., 9.7 × 10⁻⁸ g/L vs. higher values in organic solvents) arise from:

Q. What strategies improve the compound’s application in fluorescent materials?

- Polymer incorporation : Co-polymerize with hydroxyl-containing monomers (e.g., 6-(4-hydroxyphenyl)pyridazin-3(2H)-one) via precipitation polymerization to form fluorescent nanoparticles.

- Characterization : UV-Vis spectroscopy for absorption maxima and fluorescence lifetime imaging microscopy (FLIM) for cellular uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.